

# Technical Support Center: Ertugliflozin and Genital Mycotic Infections in Animal Models

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## Compound of Interest

Compound Name: **Ertugliflozin**

Cat. No.: **B560060**

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This technical support center provides guidance for researchers, scientists, and drug development professionals investigating **ertugliflozin**-induced genital mycotic infections (GMIs) in animal models.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism by which **ertugliflozin** is hypothesized to increase the risk of genital mycotic infections?

**A1:** **Ertugliflozin** is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By blocking SGLT2 in the proximal renal tubules, it prevents glucose reabsorption, leading to increased urinary glucose excretion (glycosuria)[1][2][3]. This high-glucose environment in the urogenital tract is believed to create favorable conditions for the overgrowth of opportunistic fungi, such as *Candida albicans*, thereby increasing the risk of GMIs[4].

**Q2:** Are there established animal models to study **ertugliflozin**-induced GMIs?

**A2:** While specific models dedicated exclusively to **ertugliflozin**-induced GMIs are not extensively documented, researchers can adapt well-established rodent models of vaginal candidiasis[5][6]. These models typically involve inducing a state of pseudoestrus in female mice or rats to promote susceptibility to *Candida* infection, which can then be combined with **ertugliflozin** administration to study the drug's effect on the incidence and severity of infection.

**Q3:** What are the key endpoints to measure in an animal study of **ertugliflozin**-induced GMIs?

A3: Key endpoints include:

- Vaginal Fungal Burden: Quantified by colony-forming unit (CFU) counts from vaginal lavage samples.
- Histopathology: Microscopic examination of vaginal tissue, often using Periodic acid-Schiff (PAS) staining, to visualize fungal elements (yeast and hyphae) and assess the extent of infection and inflammation[7][8].
- Clinical Signs: Observation and scoring of clinical signs such as vulvar redness, swelling, and discharge[9].
- Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , IL-18, TNF- $\alpha$ ) in urogenital tissues or lavage fluid[5][10].
- Urinary Glucose Levels: To confirm the pharmacodynamic effect of **ertugliflozin**.

Q4: What animal species and strains are most commonly used for these studies?

A4: Mice are the most widely used animals for modeling vaginal candidiasis due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains[6][11]. Common strains include BALB/c, C57BL/6, and CBA/J[5]. Rats are also used and may offer some advantages in terms of certain physiological similarities to humans, though they are generally more expensive and less commonly used for this specific application[3][11].

## Troubleshooting Guide

Q: We are not observing a consistent or significant increase in *Candida* infection in our **ertugliflozin**-treated group compared to the control group. What could be the issue?

A: This could be due to several factors. Here is a step-by-step troubleshooting guide:

- Confirm Glycosuria:
  - Question: Are you sure the **ertugliflozin** is inducing sufficient glycosuria in your animal model?

- Action: Measure 24-hour urinary glucose excretion in a subset of animals before starting the infection protocol. A significant increase in urinary glucose is a prerequisite for the hypothesized mechanism of increased GMI risk[5].
- Tip: The dose of **ertugliflozin** may need to be optimized for the specific rodent strain being used. Preclinical studies in mice have used doses around 0.5 mg/g of diet.
- Verify Pseudoestrus State:
  - Question: Are the female animals in a sustained state of pseudoestrus?
  - Action: Confirm the pseudoestrus state by examining vaginal smears for the presence of cornified epithelial cells. Susceptibility to persistent Candida vaginitis is highly dependent on hormonal status, and estrogen administration is crucial for the model's success[6].
  - Tip: Ensure the dose and frequency of estradiol valerate administration are adequate for the chosen animal strain and age[2].
- Check Inoculum Viability and Titer:
  - Question: Is the *Candida albicans* inoculum viable and at the correct concentration?
  - Action: Plate a sample of your inoculum on Sabouraud Dextrose Agar (SDA) to confirm the CFU concentration. Ensure the *Candida* strain is known to be pathogenic in this model. The growth phase of the culture can also impact virulence[5].
- Inoculation Technique:
  - Question: Is the inoculation being performed correctly to ensure the inoculum is retained in the vaginal vault?
  - Action: Use a micropipettor with a sterile tip to gently deposit the inoculum (typically 10-20  $\mu$ l) into the vaginal lumen[5]. Avoid excessive volume that may be immediately expelled.
- Timing of Assessment:
  - Question: Are you assessing the infection at the optimal time point?

- Action: Fungal burden typically peaks within the first week post-inoculation. Perform assessments at multiple time points (e.g., days 3, 7, and 14) to capture the dynamics of the infection[7][9].

## Data Presentation

Table 1: Effect of SGLT2 Inhibitors on Urogenital Fungal Burden in Animal Models

SGLT2 Inhibitor	Animal Model	Treatment Details	Key Finding	Reference
Dapagliflozin	Female C57BL/6 Mice	10 mg/kg, daily for 5 days	Significantly increased C. albicans CFU in kidneys post-infection compared to control.	[6]
Canagliflozin	Female C57BL/6 Mice	10 mg/kg, daily for 5 days	Significantly increased C. albicans CFU in kidneys post-infection compared to control.	[6]
Tofogliflozin	Female C57BL/6 Mice	10 mg/kg, daily for 5 days	No significant increase in C. albicans CFU in kidneys. Attributed to shorter duration of glycosuria.	[6]

Table 2: **Ertugliflozin** and Genital Mycotic Infections in Human Clinical Trials (for context)

Ertugliflozin Dose	Study Duration	Incidence of GMIs in Females	Incidence of GMIs in Placebo (Females)	Incidence of GMIs in Males	Incidence of GMIs in Placebo (Males)	Reference
5 mg	26 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]
15 mg	26 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]
5 mg	52 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]
15 mg	52 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]
5 mg	104 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]
15 mg	104 weeks	Higher than placebo	Not specified	Higher than placebo	Not specified	[4]

## Experimental Protocols

### Protocol 1: Induction of Vaginal Candidiasis in Ertugliflozin-Treated Mice

This protocol is adapted from established methods for murine vaginal candidiasis[2][5][6].

#### Materials:

- Female mice (e.g., CBA/J, 6-8 weeks old)

- **Ertugliflozin** (formulated in diet or for oral gavage)
- Estradiol valerate in sesame oil
- Candida albicans strain (e.g., SC5314)
- Sabouraud Dextrose Agar (SDA) plates
- Yeast Peptone Dextrose (YPD) broth
- Sterile Phosphate-Buffered Saline (PBS)
- Micropipettor and sterile tips

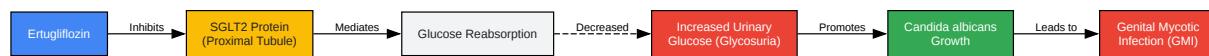
Procedure:

- Acclimatization and **Ertugliflozin** Administration:
  - Acclimatize mice for at least one week.
  - Begin administration of **ertugliflozin** or vehicle control. This can be done by incorporating the drug into the diet or via daily oral gavage. The treatment should continue for the duration of the experiment. A dose of 0.5 mg/g of diet has been used in previous mouse studies with **ertugliflozin**.
- Induction of Pseudoestrus:
  - Three days before inoculation, inject mice subcutaneously in the lower abdomen with 0.1-0.5 mg of estradiol valerate in 100  $\mu$ l of sesame oil[5].
  - Administer weekly injections of estradiol valerate to maintain the pseudoestrus state throughout the study.
- Inoculum Preparation:
  - Inoculate a single colony of C. albicans into 10 ml of YPD broth and incubate at 30°C with shaking for 14-18 hours[5].

- Harvest the yeast cells by centrifugation.
- Wash the cells twice with sterile PBS.
- Resuspend the cells in sterile PBS and adjust the concentration to  $2.5 \times 10^6$  cells/ml. The desired inoculum is  $5 \times 10^4$  cells in 20  $\mu$ l.

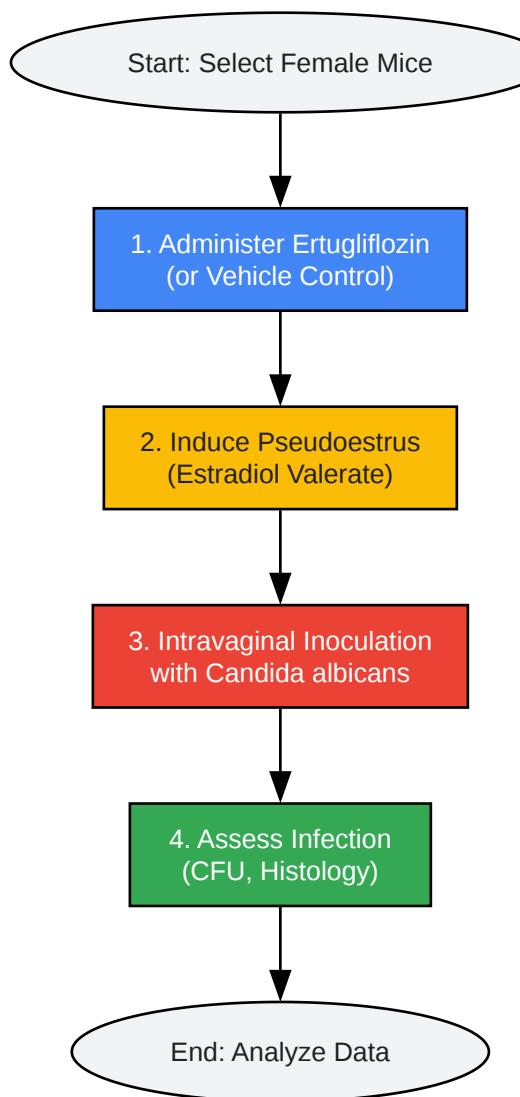
- Vaginal Inoculation:
  - On Day 0, gently restrain the mice.
  - Using a micropipettor, carefully dispense 20  $\mu$ l of the *C. albicans* suspension ( $5 \times 10^4$  cells) into the vaginal vault[5]. For control animals, inoculate with 20  $\mu$ l of sterile PBS.
- Assessment of Infection:
  - Vaginal Lavage for CFU: At desired time points (e.g., days 3, 7, 14 post-inoculation), perform a vaginal lavage by instilling and aspirating 50-100  $\mu$ l of sterile PBS into the vagina.
  - Serially dilute the lavage fluid in PBS and plate onto SDA plates.
  - Incubate the plates at 37°C for 24-48 hours and count the colonies to determine CFU/ml.
  - Histology: At the end of the experiment, euthanize the mice and excise the vaginal tissue. Fix in 10% formalin, embed in paraffin, section, and stain with PAS to visualize fungal elements and inflammatory infiltrate[8].

## Visualizations



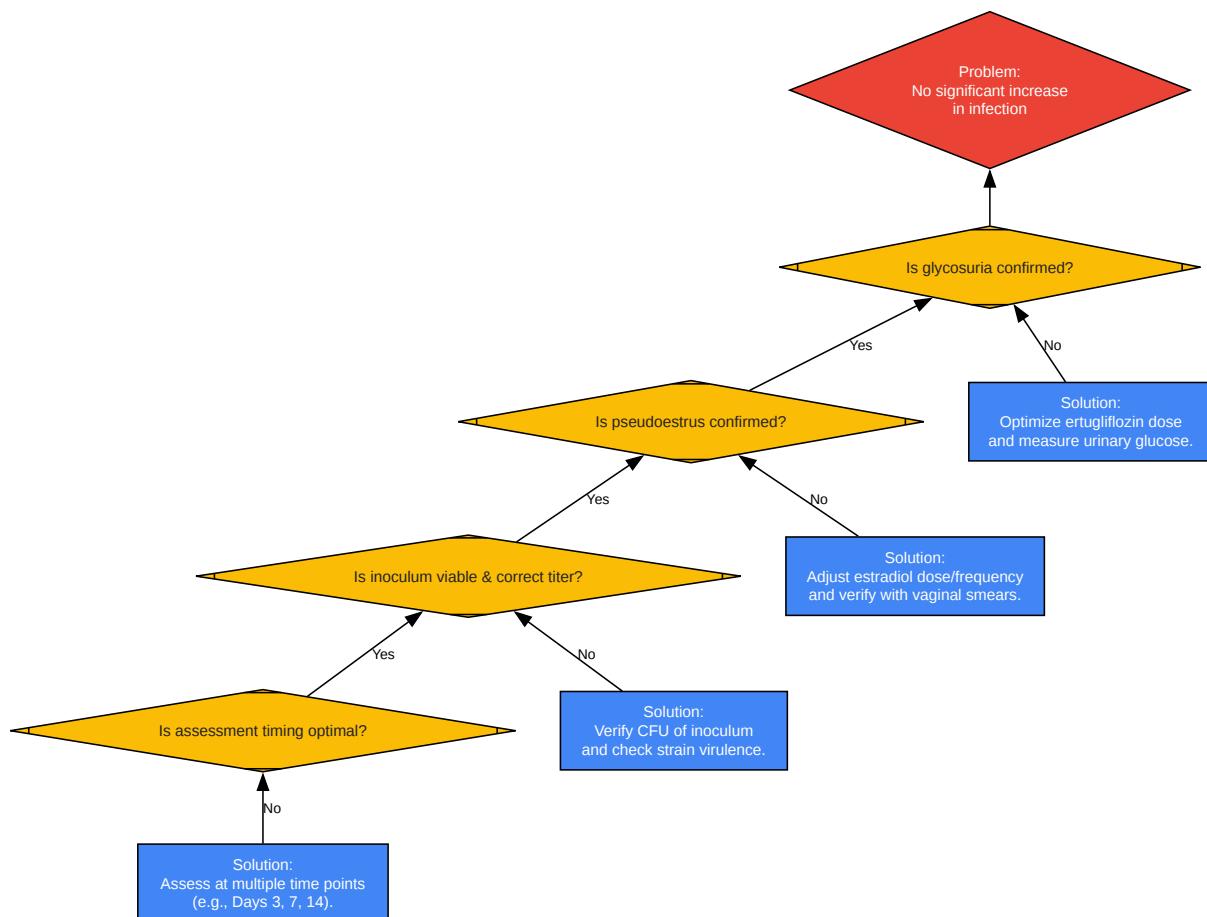
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Caption: Mechanism of **ertugliflozin**-induced genital mycotic infection.



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Caption: Experimental workflow for modeling **ertugliflozin**-induced GMI.

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Caption: Troubleshooting logic for inconsistent infection models.

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